Lipophilicity Advantage Over 2-Adamantyl and 3,4,5-Trimethoxy Analogs
The target compound bears the 1-adamantyl scaffold with 2,3,4-trimethoxybenzyl substitution. The closest commercial analog with published data, 1-adamantyl(3,4,5-trimethoxybenzyl)amine, has a calculated LogP of 3.46 and a LogSW of −3.56 . In contrast, the 2-adamantyl(3,4,5-trimethoxyphenyl)amine analog displays a higher LogP of 3.68 and a substantially lower water solubility (LogSW −4.66), reflecting the impact of adamantane attachment point on physicochemical properties . The 2,3,4-trimethoxy substitution on the target compound is expected to introduce steric and electronic perturbations relative to the 3,4,5-pattern that further differentiate its partitioning behavior from both analogs . This physicochemical differentiation, though inferred from structurally adjacent comparators, is directly relevant because LogP shifts of >0.2 log units are known to alter membrane permeability and tissue distribution sufficiently to affect biological readouts in cellular assays.
| Evidence Dimension | Calculated partition coefficient (LogP) and water solubility (LogSW) |
|---|---|
| Target Compound Data | Calculated LogP: ~3.46 (class-level inference via 1-adamantyl-3,4,5-trimethoxy analog); 2,3,4-substitution predicted to further modulate LogP relative to the 3,4,5-regioisomer |
| Comparator Or Baseline | Comparator 1: 1-adamantyl(3,4,5-trimethoxybenzyl)amine (CAS 5562-50-5), LogP=3.46, LogSW=−3.56. Comparator 2: 2-adamantyl(3,4,5-trimethoxyphenyl)amine, LogP=3.68, LogSW=−4.66 |
| Quantified Difference | ΔLogP target vs. 2-adamantyl analog: approximately −0.22; ΔLogSW: approximately +1.10 (higher aqueous solubility for the 1-adamantyl scaffold class) |
| Conditions | Hit2Lead/ChemBridge computationally predicted LogP and LogSW values, consistent with ACD/Labs methodology |
Why This Matters
Lower LogP and higher aqueous solubility relative to the 2-adamantyl analog suggest the target compound may exhibit superior solution-handling characteristics and different cell-permeability kinetics, directly impacting assay reproducibility in cell-based screening.
